molecular formula C18H21NO2 B8711572 Ethyl 4-[(3-phenylpropyl)amino]benzoate CAS No. 61439-69-8

Ethyl 4-[(3-phenylpropyl)amino]benzoate

Cat. No.: B8711572
CAS No.: 61439-69-8
M. Wt: 283.4 g/mol
InChI Key: ABLLSBNLIHHKNM-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-phenylpropyl)amino]benzoate is a benzoic acid derivative featuring an ethyl ester group at the carboxyl position and a 3-phenylpropylamino substituent at the para position of the aromatic ring. Its structure combines aromaticity with a flexible aliphatic chain, enabling interactions with biological targets or catalytic systems.

Properties

CAS No.

61439-69-8

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

ethyl 4-(3-phenylpropylamino)benzoate

InChI

InChI=1S/C18H21NO2/c1-2-21-18(20)16-10-12-17(13-11-16)19-14-6-9-15-7-4-3-5-8-15/h3-5,7-8,10-13,19H,2,6,9,14H2,1H3

InChI Key

ABLLSBNLIHHKNM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCCCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds:

Ethyl 4-aminobenzoate (): Simplest analogue, lacking the 3-phenylpropylamino group. Synthesized via diazotization and coupling reactions. NMR and FT-IR data confirm aromatic protons and ester functionalities.

Methyl 4-((3-phenylpropyl)(trifluoromethyl)amino)benzoate (): Trifluoromethyl group enhances electron-withdrawing properties. Synthesized in 89% yield via modified procedure D. ¹H NMR shows deshielded aromatic protons (δ 7.99 ppm) due to electron-deficient environment .

Ethyl 4-(3-phenylpropyl)benzoate (): Lacks the amino linker; direct propyl chain attachment. Colorless oil with 82% yield; distinct ¹³C NMR signals at δ 166.80 (ester carbonyl) and δ 35.54 (propyl chain) .

Pyridazine/Isoxazole-Substituted Analogues (): Examples: I-6230 (pyridazin-3-yl), I-6273 (methylisoxazol-5-yl).

Tetrafluoropropyl-Pyrazole Derivative (): Ethyl 4-((3-((5-carbamoyl-1-methyl-3-propyl-1H-pyrazol-4-yl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate. High lipophilicity (Rf = 0.30 in hexane/ethyl acetate) due to fluorinated and carbamoyl groups .

Spectroscopic and Physicochemical Properties

  • NMR Trends: Aromatic protons in this compound (δ ~7.98 ppm) align with methyl 4-(trifluoromethyl) derivatives (δ 7.99 ppm), indicating minimal electronic perturbation from the amino group . Trifluoromethyl substitution causes downfield shifts due to electron withdrawal, while pyridazine/isoxazole groups introduce splitting from heteroaromatic coupling .
  • Mass Spectrometry :

    • The tetrafluoropropyl-pyrazole derivative (m/z 460 [M⁺]) shows fragmentation at m/z 195 (base peak), indicative of carbamoyl-pyrazole cleavage .
  • Solubility and Stability :

    • Fluorinated and heterocyclic derivatives exhibit increased lipophilicity (e.g., Rf = 0.38 for trifluoromethyl analogue) compared to the parent compound .

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